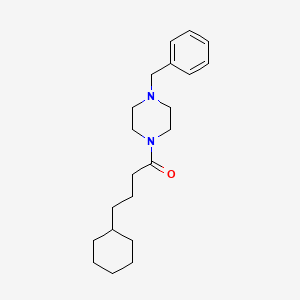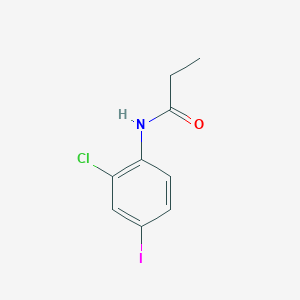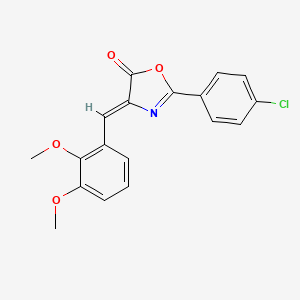![molecular formula C17H18N2O4 B5718349 3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5718349.png)
3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C21H23N3O7S, and it has an average mass of 461.488 Da .
准备方法
The synthesis of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves several steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
科学研究应用
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the development of advanced materials and coatings due to its stability and reactivity.
作用机制
The mechanism of action of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .
相似化合物的比较
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide can be compared with similar compounds such as:
3,4-Dimethoxy-N-methylphenethylamine: Known for its psychoactive properties, this compound has a different application profile compared to 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide.
2,3-Dimethoxybenzamide: This compound shares a similar core structure but differs in its functional groups and applications.
The uniqueness of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide lies in its specific molecular configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-5-7-13(11)17(20)23-19-16(18)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKDLZIADOZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
![4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)





![4-(3-chloro-4-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)

